![molecular formula C23H20N2O4S B3019466 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005060-68-3](/img/structure/B3019466.png)
5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound of interest, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various studies, including crystal structure analysis and biological activity assessment. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and relevance from the related compounds that have been studied.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of a similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was achieved by reacting 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide . This suggests that the synthesis of our compound of interest might also involve the formation of a core pyrroloisoxazole structure followed by the introduction of methoxyphenyl, thiophen-2-yl, and o-tolyl groups through similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound mentioned earlier crystallizes in the monoclinic crystal system and exhibits a three-dimensional network formed by intermolecular hydrogen bonds and other interactions . These structural features are crucial for understanding the molecular geometry, conformation, and potential binding sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of various functional groups and the overall molecular architecture. The interactions between different parts of the molecule, such as hydrogen bonding and pi-pi stacking, can affect its reactivity. For instance, the presence of a thiadiazol ring in a related compound has been shown to contribute to its fungicidal activity, indicating that the compound can participate in biological chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The crystallographic data, such as unit cell parameters and space group, provide insights into the density and symmetry of the crystal. The intermolecular interactions, such as hydrogen bonds and pi-pi stacking, can influence the melting point, solubility, and stability of the compound. The related compound with a thiadiazol ring was found to have a density of 1.347 g/cm³ and exhibited weak hydrogen bonds and pi-pi stacking interactions, which are likely to affect its physical properties .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-6-3-4-7-17(14)25-20(18-8-5-13-30-18)19-21(29-25)23(27)24(22(19)26)15-9-11-16(28-2)12-10-15/h3-13,19-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBZMFKTUEVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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